Negatol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

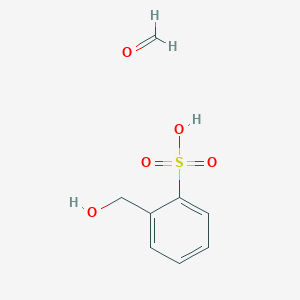

formaldehyde;2-(hydroxymethyl)benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4S.CH2O/c8-5-6-3-1-2-4-7(6)12(9,10)11;1-2/h1-4,8H,5H2,(H,9,10,11);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZHKVLLTZFPOPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=O.C1=CC=C(C(=C1)CO)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9011-02-3 | |

| Record name | 2-(Hydroxymethyl)benzenesulfonic acid - formaldehyde (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Policresulen mechanism of action on tissue coagulation

An In-depth Technical Guide on the Core Mechanism of Action of Policresulen on Tissue Coagulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Policresulen is a topical hemostatic and antiseptic agent utilized in clinical practice for the treatment of a variety of conditions, including gynecological infections and skin and mucous membrane lesions.[1] Chemically, it is a polycondensation product of metacresolsulfonic acid and formaldehyde.[2] Its therapeutic efficacy is largely attributed to its potent and selective action on pathological tissues. This technical guide provides a comprehensive overview of the core mechanism of action of policresulen, with a specific focus on its effects on tissue coagulation. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development who are interested in the unique properties of this compound.

Core Mechanism of Action: Acid-Induced Protein Coagulation

The primary mechanism of action of policresulen is rooted in its chemical nature as a polymolecular organic acid.[3] Its high acidity creates a localized, low-pH environment upon application to tissues, which is the driving force behind its therapeutic effects. This acidic environment leads to the denaturation and subsequent precipitation of proteins, a process that results in coagulative necrosis of the targeted tissue.[2][4]

The process can be broken down into the following key steps:

-

Lowering of pH: Policresulen is a highly acidic solution, with a pH of approximately 0.6.[5] When applied to tissue, it rapidly and significantly lowers the local pH.

-

Protein Denaturation: The extreme acidity disrupts the intricate three-dimensional structure of proteins by altering the ionic charges of their amino acid residues. This leads to the unfolding of the proteins, a process known as denaturation.

-

Protein Precipitation: The denatured proteins lose their solubility and aggregate, leading to their precipitation out of the biological fluid.[6] This precipitation is the basis of the observed coagulation.

-

Formation of Coagulum: The precipitated proteins form a dense, coagulated mass, or eschar, on the tissue surface.[2] This coagulum acts as a physical barrier, effectively sealing small blood vessels and stopping bleeding (hemostasis).

-

Selective Action: A key feature of policresulen is its selective action on necrotic and pathologically altered tissues, while leaving healthy tissue largely unaffected.[1][3] The precise biochemical basis for this selectivity is not fully elucidated but is thought to be related to differences in the structural integrity and biochemical composition of healthy versus compromised cells. Necrotic tissues, with their already denatured proteins and compromised cell membranes, are more susceptible to the acidic action of policresulen.

This direct, chemically-induced coagulation is distinct from the physiological blood coagulation cascade, as it does not primarily rely on the enzymatic activity of coagulation factors.[7]

Data Presentation

Disclaimer: The following tables present illustrative quantitative data to demonstrate the expected outcomes of experimental investigations into policresulen's effects. Due to a lack of publicly available, specific quantitative studies on the concentration-dependent coagulative and cytotoxic effects of policresulen, this data is hypothetical and should be treated as a template for future research.

Table 1: Illustrative Concentration-Dependent Protein Precipitation Efficiency of Policresulen

| Policresulen Concentration (%) | Protein Precipitation Efficiency (%) |

| 0.1 | 15 ± 2.5 |

| 0.5 | 45 ± 4.1 |

| 1.0 | 78 ± 3.2 |

| 2.0 | 92 ± 1.8 |

| 5.0 | 98 ± 0.9 |

Table 2: Illustrative IC50 Values of Policresulen on Necrotic vs. Healthy Cells

| Cell Type | IC50 (µg/mL) after 24h exposure |

| Healthy Human Dermal Fibroblasts (HDF) | > 500 |

| Necrotically-induced HDF | 150 ± 12.5 |

| Human Cervical Cancer Cells (HeLa) | 180 ± 15.2 |

Experimental Protocols

Protein Precipitation Assay

This protocol describes a method to quantify the amount of protein precipitated by policresulen from a standard protein solution using the Bradford method for protein quantification.[8][9]

Materials:

-

Policresulen solution (e.g., 36% w/v)

-

Bovine Serum Albumin (BSA) solution (1 mg/mL in phosphate-buffered saline - PBS)

-

Bradford reagent

-

Spectrophotometer

-

Microcentrifuge

-

Microcentrifuge tubes

-

Pipettes and tips

Methodology:

-

Preparation of Policresulen Dilutions: Prepare a series of policresulen dilutions (e.g., 0.1%, 0.5%, 1%, 2%, 5%) in PBS.

-

Incubation: In separate microcentrifuge tubes, mix 500 µL of the BSA solution with 500 µL of each policresulen dilution. Include a control tube with 500 µL of BSA solution and 500 µL of PBS.

-

Precipitation: Incubate the tubes at room temperature for 15 minutes to allow for protein precipitation.

-

Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated protein.

-

Supernatant Collection: Carefully collect the supernatant from each tube without disturbing the pellet.

-

Protein Quantification (Bradford Assay):

-

Prepare a standard curve using known concentrations of BSA.

-

In a 96-well plate, add 10 µL of each supernatant to 200 µL of Bradford reagent.

-

Incubate at room temperature for 5 minutes.

-

Measure the absorbance at 595 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the protein concentration in the supernatant of each sample using the BSA standard curve.

-

The amount of precipitated protein is the initial protein concentration minus the protein concentration in the supernatant.

-

Calculate the protein precipitation efficiency for each policresulen concentration as: ((Initial Protein - Supernatant Protein) / Initial Protein) * 100%.

-

In Vitro Cytotoxicity and Selectivity Assessment

This protocol outlines a method to assess the cytotoxic effects of policresulen and its selectivity for necrotic cells over healthy cells using the MTT and LDH assays.[2][6]

Materials:

-

Healthy human cell line (e.g., Human Dermal Fibroblasts - HDF)

-

Necrotically-induced cells (e.g., HDF treated with a necrotizing agent or through freeze-thaw cycles)

-

Pathological cell line (e.g., HeLa cells)

-

Cell culture medium and supplements

-

Policresulen solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

LDH (Lactate Dehydrogenase) cytotoxicity assay kit

-

96-well cell culture plates

-

Microplate reader

Methodology:

-

Cell Seeding: Seed the healthy, necrotic, and pathological cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.

-

Policresulen Treatment: Prepare serial dilutions of policresulen in cell culture medium and add them to the respective wells. Include untreated control wells.

-

Incubation: Incubate the plates for a defined period (e.g., 24 hours).

-

MTT Assay (Cell Viability):

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Cell viability is expressed as a percentage of the untreated control.

-

-

LDH Assay (Cytotoxicity):

-

Collect the cell culture supernatant from a parallel set of plates.

-

Follow the manufacturer's instructions for the LDH cytotoxicity assay kit.

-

Measure the absorbance at the recommended wavelength (typically 490 nm).

-

Cytotoxicity is expressed as a percentage of the maximum LDH release control.

-

-

Data Analysis:

-

Plot the cell viability and cytotoxicity data against the policresulen concentration.

-

Calculate the IC50 (half-maximal inhibitory concentration) for each cell type from the dose-response curves.

-

The selectivity index can be calculated as the ratio of the IC50 for healthy cells to the IC50 for necrotic or pathological cells.

-

Mandatory Visualizations

Caption: Signaling pathway of policresulen's mechanism of action.

Caption: Experimental workflow for in vitro cytotoxicity and selectivity assessment.

Conclusion

The mechanism of action of policresulen on tissue coagulation is a direct and rapid process driven by its inherent acidity. By inducing protein denaturation and precipitation, it effectively creates a coagulum that serves as a hemostatic and protective barrier. Its selectivity for necrotic and pathologically altered tissues makes it a valuable therapeutic agent in various clinical settings. While the qualitative aspects of its mechanism are well-understood, there is a notable lack of publicly available quantitative data. Further research, employing the standardized protocols outlined in this guide, is warranted to generate robust quantitative data. Such studies will be invaluable for a more complete understanding of policresulen's therapeutic profile and for the development of novel applications.

References

- 1. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 2. benchchem.com [benchchem.com]

- 3. e-century.us [e-century.us]

- 4. Evaluation of the safety and efficacy of a new hemostatic powder using a quantitative surface bleeding severity scale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protein precipitation: A comprehensive guide | Abcam [abcam.com]

- 7. Impact of Drugs Used in Intensive Care on Routine Coagulation Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Policresulen's Selective Necrosis of Pathological Tissue: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Policresulen is a topical hemostatic and antiseptic agent characterized by its remarkable ability to induce selective coagulative necrosis of pathological and necrotic tissues while preserving healthy tissue. This unique property facilitates rapid wound cleansing and subsequent re-epithelialization. The primary mechanism of action is rooted in its pronounced acidic properties, which lead to the denaturation and precipitation of proteins. This technical guide provides an in-depth exploration of Policresulen's core mechanism, summarizes available quantitative data from clinical studies, presents detailed experimental protocols for investigating its selective action, and visualizes the proposed mechanisms and workflows.

Mechanism of Action: Selective Coagulative Necrosis

Policresulen is a polycondensation product of metacresol-sulfonic acid and formaldehyde.[1] Its therapeutic effect is primarily a direct physicochemical action rather than a complex biological pathway. The high acidity of Policresulen (approximate pH of 0.6) is the main driver of its activity.[2]

When applied to tissue, Policresulen causes an immediate coagulation of proteins, leading to coagulative necrosis.[1] This process involves the denaturation and precipitation of cellular proteins, forming a protective layer known as an eschar over the treated area. This eschar detaches spontaneously as the underlying tissue heals.

The selectivity of Policresulen is a key therapeutic attribute. It acts intensely on pathological and necrotic tissues, while healthy, intact epithelium remains largely unaffected.[3] The precise biochemical basis for this selectivity is not fully elucidated but is hypothesized to be related to differences in the structural integrity, vascularization, and biochemical properties of healthy versus pathological tissues. Pathological tissues, often characterized by compromised cell membranes and a less organized extracellular matrix, may be more susceptible to the acidic and protein-denaturing effects of Policresulen.

Data Presentation: Summary of Clinical Efficacy

The following tables summarize the quantitative data from various clinical studies on the efficacy of Policresulen in different therapeutic areas.

Table 1: Efficacy of Policresulen in Hemorrhoidal Pathologies

| Study Population | Intervention | Number of Patients | Key Efficacy Endpoint(s) | Reported Efficacy | Adverse Events | Citation(s) |

| Patients with hemorrhoid pathology | Policresulen with cinchocaine (ointment/suppositories) | 2287 | Physician-rated satisfactory results | 83.2% (1904 patients) | Mild to moderate local discomfort, pruritus, burning, or irritation in ~10% of patients. No serious adverse events reported. | [3][4] |

| Patients with hemorrhoid pathology | Policresulen with cinchocaine (ointment/suppositories) | 2287 | Patient-rated satisfactory results | 82.2% (1881 patients) | Mild to moderate local discomfort, pruritus, burning, or irritation in ~10% of patients. No serious adverse events reported. | [3][4] |

Table 2: Efficacy of Policresulen in Gynecological Conditions

| Study Population | Intervention | Control | Number of Patients | Key Efficacy Endpoint(s) | Reported Efficacy | Citation(s) |

| Patients with cervical HPV infection and cervical erosion | Policresulen solution (cervical administration) | Recombinant human interferon α2b vaginal effervescent capsule | 218 (109 in treatment group) | HPV negative rate | Higher in treatment group (P<0.05) | [5] |

| Patients with cervical HPV infection and cervical erosion | Policresulen solution (cervical administration) | Recombinant human interferon α2b vaginal effervescent capsule | 218 (109 in treatment group) | Median HPV clearance time | 6 months (treatment) vs. 8 months (control) (P<0.05) | [5] |

| Postmenopausal women with genitourinary syndrome of menopause | Policresulen | Placebo | 231 (117 in treatment group) | Symptom control efficacy | 76.92% (treatment) vs. 38.59% (placebo) (p=0.003) | [6] |

Table 3: Efficacy of Policresulen in Hypergranulation Tissue

| Study Population | Intervention | Number of Patients | Key Efficacy Endpoint(s) | Reported Efficacy | Citation(s) |

| Patients with percutaneous catheters and hypergranulation tissue | 50% Policresulen solution | 8 | Effective hemostasis, decrease in hypergranulation tissue size | Effective hemostasis in all patients; size of hypergranulation tissue decreased in all patients, with complete resolution in one. | [7][8][9] |

Experimental Protocols

As the literature lacks detailed, standardized protocols for investigating the selective necrosis of Policresulen, the following section provides a comprehensive, albeit hypothetical, in-vitro experimental protocol designed for this purpose.

In-Vitro Model for Assessing Selective Necrosis of Policresulen

Objective: To quantitatively assess the differential cytotoxic and protein-coagulating effects of Policresulen on healthy versus pathological cell lines.

Materials:

-

Healthy human cell line (e.g., normal human dermal fibroblasts - NHDF)

-

Pathological human cell line (e.g., cervical cancer cell line - HeLa, or squamous cell carcinoma cell line - A431)

-

Policresulen solution (sterile, various concentrations)

-

Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay kit

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit

-

Protein quantification assay kit (e.g., BCA or Bradford)

-

Microplate reader

-

Inverted microscope with imaging capabilities

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Methodology:

-

Cell Culture:

-

Culture NHDF and pathological cells in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO2.

-

Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere and proliferate for 24 hours.

-

-

Policresulen Treatment:

-

Prepare serial dilutions of Policresulen in serum-free cell culture medium to achieve final concentrations ranging from 0.01% to 1%.

-

Remove the culture medium from the wells and wash the cells once with PBS.

-

Add 100 µL of the different Policresulen dilutions to the respective wells. Include untreated control wells with serum-free medium only.

-

Incubate the plates for a short duration (e.g., 15, 30, and 60 minutes) to simulate the rapid topical application.

-

-

Assessment of Cell Viability (MTT Assay):

-

After the treatment period, remove the Policresulen-containing medium and wash the cells with PBS.

-

Add fresh, complete culture medium to each well, followed by the MTT reagent according to the manufacturer's instructions.

-

Incubate for 2-4 hours until formazan crystals are formed.

-

Solubilize the formazan crystals with a solubilization buffer.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

-

Assessment of Cytotoxicity (LDH Assay):

-

Before adding the MTT reagent, collect the supernatant from each well.

-

Perform the LDH assay on the supernatant according to the manufacturer's protocol to measure the release of lactate dehydrogenase from damaged cells.

-

Calculate cytotoxicity as a percentage of a positive control (cells lysed with a lysis buffer).

-

-

Assessment of Protein Coagulation:

-

After the treatment period, remove the supernatant.

-

Wash the remaining attached cells and coagulated protein with PBS.

-

Lyse the cells and solubilize the protein with a suitable lysis buffer.

-

Quantify the total protein content in each well using a BCA or Bradford assay.

-

A decrease in quantifiable protein in the cell lysate can be indicative of protein precipitation and coagulation.

-

-

Microscopic Examination:

-

At each time point, observe the cells under an inverted microscope.

-

Document morphological changes, such as cell shrinkage, rounding, detachment, and the formation of a coagulated protein layer.

-

Data Analysis:

-

Compare the dose-response curves for cell viability and cytotoxicity between the healthy and pathological cell lines.

-

Determine the IC50 (half-maximal inhibitory concentration) values for each cell line. A significantly lower IC50 for the pathological cell line would indicate selectivity.

-

Correlate the microscopic observations with the quantitative data from the assays.

Visualization of Signaling Pathways and Experimental Workflows

Proposed Mechanism of Selective Necrosis

The following diagram illustrates the hypothetical mechanism of Policresulen's selective action on pathological tissue.

References

- 1. kaggle.com [kaggle.com]

- 2. The Different Types of Necrosis and Their Histological Identifications. — Andréas Astier [andreasastier.com]

- 3. medium.com [medium.com]

- 4. toolify.ai [toolify.ai]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. srvr.in [srvr.in]

- 8. Flowchart Creation [developer.mantidproject.org]

- 9. researchgate.net [researchgate.net]

In Vitro Antimicrobial Spectrum of Policresulen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Policresulen is a topical antiseptic and hemostatic agent characterized by its broad-spectrum antimicrobial activity.[1][2] This technical guide provides a comprehensive overview of the in vitro antimicrobial spectrum of policresulen based on currently available scientific literature. It details the compound's mechanism of action, summarizes the limited available quantitative data on its antiviral activity, and outlines general experimental protocols for antimicrobial susceptibility testing that can be adapted for this unique, highly acidic compound. Due to a notable lack of standardized quantitative data (Minimum Inhibitory Concentrations and Minimum Bactericidal/Fungicidal Concentrations) in publicly accessible research, this guide also highlights the need for further investigation to fully characterize its antimicrobial profile.

Introduction

Policresulen is a polycondensation product of meta-cresolsulfonic acid and formaldehyde.[2] It is utilized in gynecology and dermatology for the treatment of infections and lesions of mucous membranes and the skin.[2] Its therapeutic efficacy is attributed to a dual mechanism of action: a potent antiseptic effect and the selective coagulation of necrotic or pathologically altered tissues, which promotes healing.[2] The antimicrobial action of policresulen is largely attributed to its highly acidic nature and its ability to denature microbial proteins.[1] Despite its long history of clinical use, there is a conspicuous absence of comprehensive, standardized in vitro quantitative data, such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) values, across a wide range of microbial species in peer-reviewed literature. This guide synthesizes the available information to provide a foundational understanding of policresulen's antimicrobial properties.

Mechanism of Action

The antimicrobial activity of policresulen is primarily driven by two key mechanisms:

-

Protein Denaturation and Coagulation: Policresulen's strong affinity for proteins leads to the denaturation and coagulation of cellular proteins in microorganisms.[1] This disruption of essential proteins, including enzymes and structural components, leads to metabolic impairment and cell death.

-

Low pH Environment: Policresulen solutions are highly acidic.[1] This low pH creates an environment that is inhospitable to a wide range of pathogens, including bacteria and fungi. The acidic conditions can disrupt the integrity of microbial cell walls and membranes, further contributing to its antimicrobial effect.[1]

dot digraph "Policresulen_Mechanism_of_Action" { rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

// Nodes policresulen [label="Policresulen", fillcolor="#4285F4", fontcolor="#FFFFFF"]; protein_denaturation [label="Protein Denaturation\n& Coagulation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; low_ph [label="Low pH Environment", fillcolor="#FBBC05", fontcolor="#202124"]; membrane_disruption [label="Cell Membrane/Wall\nDisruption", fillcolor="#34A853", fontcolor="#FFFFFF"]; metabolic_impairment [label="Metabolic Impairment", fillcolor="#F1F3F4", fontcolor="#202124"]; cell_death [label="Microbial Cell Death", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges policresulen -> protein_denaturation [label="Direct Interaction"]; policresulen -> low_ph [label="Inherent Property"]; protein_denaturation -> metabolic_impairment; low_ph -> membrane_disruption; membrane_disruption -> cell_death; metabolic_impairment -> cell_death; } dot Caption: Mechanism of action of policresulen against microbial cells.

Quantitative Antimicrobial Data

A thorough review of scientific literature reveals a significant scarcity of published MIC, MBC, or MFC values for policresulen against bacterial and fungal pathogens. The majority of available literature describes its antimicrobial effects in qualitative terms. However, specific quantitative data is available for its antiviral activity against Dengue Virus.

Antibacterial and Antifungal Spectrum

Antiviral Spectrum

A 2015 study investigated the effect of policresulen on the Dengue Virus (DENV), identifying it as a potent inhibitor of the DENV2 NS2B/NS3 protease.[3] The following table summarizes the in vitro efficacy of policresulen against DENV2.

| Virus | Assay Type | Cell Line | Endpoint | Value (µg/mL) | Citation |

| Dengue Virus 2 (DENV2) | Enzymatic Inhibition Assay | - | IC₅₀ | 0.48 | [3] |

| Dengue Virus 2 (DENV2) | Cell-Based Replication Assay | BHK-21 | IC₅₀ | 4.99 | [3] |

Experimental Protocols for Antimicrobial Susceptibility Testing

While specific, validated protocols for determining the MIC/MBC/MFC of policresulen are not widely published, standard methodologies from organizations like the Clinical and Laboratory Standards Institute (CLSI) can be adapted. Special consideration must be given to the acidic nature of policresulen, which may require adjustments to media and buffering capacity to ensure accurate results.

Generalized Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[4]

Materials:

-

Policresulen stock solution of known concentration.

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Sterile 96-well microtiter plates.

-

Standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Sterile diluent (e.g., saline or broth).

-

Incubator.

Procedure:

-

Preparation of Policresulen Dilutions: A serial two-fold dilution of the policresulen stock solution is prepared in the microtiter plate using the appropriate broth medium. The final volume in each well should be uniform (e.g., 100 µL).

-

Inoculum Preparation: The test microorganism is cultured and the suspension is adjusted to a 0.5 McFarland turbidity standard. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well containing the policresulen dilution is inoculated with the standardized microbial suspension. A growth control well (broth and inoculum, no policresulen) and a sterility control well (broth only) are included.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 35-37°C for most bacteria, 35°C for yeasts) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for yeasts).[5]

-

Reading the MIC: The MIC is determined as the lowest concentration of policresulen that completely inhibits visible growth of the microorganism.

Considerations for Policresulen:

-

The low pH of policresulen may necessitate the use of a buffered broth medium to maintain a pH that is permissive for microbial growth in the control wells.

-

The potential for policresulen to precipitate in certain media should be evaluated prior to testing.

dot digraph "MIC_Determination_Workflow" { rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prepare_dilutions [label="Prepare Serial Dilutions\nof Policresulen", fillcolor="#FBBC05", fontcolor="#202124"]; prepare_inoculum [label="Prepare Standardized\nMicrobial Inoculum", fillcolor="#FBBC05", fontcolor="#202124"]; inoculate_plate [label="Inoculate Microtiter Plate", fillcolor="#34A853", fontcolor="#FFFFFF"]; incubate [label="Incubate Plate", fillcolor="#34A853", fontcolor="#FFFFFF"]; read_results [label="Read for Visible Growth", fillcolor="#EA4335", fontcolor="#FFFFFF"]; determine_mic [label="Determine MIC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> prepare_dilutions; start -> prepare_inoculum; prepare_dilutions -> inoculate_plate; prepare_inoculum -> inoculate_plate; inoculate_plate -> incubate; incubate -> read_results; read_results -> determine_mic; determine_mic -> end; } dot Caption: Generalized workflow for MIC determination.

Generalized Protocol for MBC/MFC Determination

The MBC or MFC is the lowest concentration of an antimicrobial agent that kills a specified percentage (typically ≥99.9%) of the initial inoculum.[6][7]

Procedure:

-

Following the determination of the MIC, an aliquot (e.g., 10-100 µL) is taken from each well that shows no visible growth.

-

The aliquot is subcultured onto an appropriate agar medium that does not contain policresulen.

-

The agar plates are incubated under suitable conditions to allow for the growth of any surviving microorganisms.

-

The number of colonies on each plate is counted.

-

The MBC/MFC is the lowest concentration of policresulen that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[6][7]

Conclusion

Policresulen exhibits broad-spectrum antimicrobial properties, primarily through protein denaturation and the creation of a highly acidic environment. While its clinical efficacy as a topical antiseptic is established, there is a significant gap in the scientific literature regarding its in vitro quantitative antimicrobial spectrum. The available data on its antiviral activity against Dengue Virus is promising and suggests a potential for further investigation into its antiviral applications.[3] To fully understand the antimicrobial profile of policresulen and to allow for comparative analysis with other antimicrobial agents, further research is imperative to establish standardized MIC, MBC, and MFC values against a wide range of clinically relevant bacterial and fungal pathogens. Such studies would provide valuable data for researchers, scientists, and drug development professionals in optimizing its clinical use and exploring new therapeutic applications.

References

- 1. What is the mechanism of Policresulen? [synapse.patsnap.com]

- 2. Policresulen - Wikipedia [en.wikipedia.org]

- 3. Policresulen, a novel NS2B/NS3 protease inhibitor, effectively inhibits the replication of DENV2 virus in BHK-21 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bmglabtech.com [bmglabtech.com]

- 7. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. [mdpi.com]

Policresulen's Effect on Wound Healing Pathways: An In-depth Technical Guide

Abstract

Policresulen, a polycondensation product of metacresolsulfonic acid and formaldehyde, is a topical therapeutic agent recognized for its potent antiseptic and hemostatic properties.[1] This technical guide provides a comprehensive analysis of Policresulen's mechanisms of action on the molecular and cellular pathways integral to wound healing. It elucidates its dual action of selective protein coagulation and broad-spectrum antimicrobial activity, which facilitates a favorable environment for tissue repair.[1][2] This document details Policresulen's role in stimulating fibroblast proliferation, promoting re-epithelialization, and modulating the inflammatory response.[1] Quantitative data from preclinical models are summarized, and detailed experimental protocols are provided for researchers. Furthermore, key signaling pathways and experimental workflows are visualized through diagrams to offer a clear understanding of its therapeutic effects for researchers, scientists, and drug development professionals.

Core Mechanisms of Action

Policresulen's therapeutic efficacy in wound management stems from a multi-faceted mechanism of action that addresses several critical aspects of the healing process simultaneously.

Selective Coagulation of Necrotic Tissue

The primary mechanism of Policresulen is its ability to induce coagulative necrosis in pathological or necrotic tissues while leaving healthy tissue largely unaffected.[2][3][4] This selectivity is attributed to its strong acidic properties (approximate pH of 0.6), which lead to the denaturation and precipitation of cellular proteins in damaged tissues.[3][5] This process forms a protective layer, or eschar, over the wound.[1][3] The formation of this eschar serves two main purposes: it acts as a physical barrier against microbial invasion and controls bleeding, thereby creating an optimal environment for healing.[3] The shedding of this coagulated necrotic tissue effectively debrides the wound, stimulating the regeneration of healthy tissue and accelerating the healing process.[3][4]

Broad-Spectrum Antimicrobial Activity

Policresulen exhibits potent, broad-spectrum antimicrobial properties.[1] Its high acidity creates a low pH environment that is inhospitable to a wide range of pathogens, including bacteria and fungi.[1][3] This acidic environment disrupts microbial cell walls and impairs essential metabolic functions, which effectively reduces the microbial bioburden within the wound.[3] By preventing and controlling infection, Policresulen mitigates a major factor that can delay or stall the wound healing process.

Hemostatic and Anti-inflammatory Properties

Policresulen is an effective hemostatic agent, capable of controlling bleeding from large surface areas.[3][4] This is achieved through the coagulation of blood proteins and vasoconstriction of myofibrils in blood vessels.[4] Its ability to achieve rapid hemostasis is crucial in the initial stages of wound management.[6][7] Additionally, by removing necrotic tissue and reducing the microbial load, Policresulen helps to control inflammation, a critical step for the transition from the inflammatory to the proliferative phase of wound healing.[3][4]

Influence on Cellular and Signaling Pathways

Policresulen actively modulates the cellular activities and signaling pathways that drive the proliferative and remodeling phases of wound healing.

Stimulation of Fibroblast Proliferation

Fibroblasts are critical for wound healing, responsible for synthesizing the extracellular matrix (ECM), including collagen, which provides structural integrity to the new tissue. Policresulen is thought to stimulate the early stages of wound healing by promoting fibroblast proliferation.[1] This action is crucial for the formation of granulation tissue, which fills the wound space and provides a scaffold for re-epithelialization. While the precise signaling pathway is not fully elucidated in the provided literature, the removal of necrotic tissue and control of inflammation by Policresulen creates a microenvironment conducive to the activation of growth factors like Platelet-Derived Growth Factor (PDGF) and Fibroblast Growth Factor (FGF), which are known to be potent stimulators of fibroblast proliferation and migration.[8][9]

Promotion of Re-epithelialization

The selective removal of damaged tissue by Policresulen creates a clean wound bed, which is a prerequisite for the migration and proliferation of keratinocytes, the process known as re-epithelialization.[1][2][5] By creating a favorable environment, Policresulen indirectly supports the signaling pathways that govern this process, such as those involving Epidermal Growth Factor (EGF) and Transforming Growth Factor-β (TGF-β).[10][11] The Wnt/β-catenin signaling pathway is also closely related to the proliferation and migration of keratinocytes during wound repair.[12][13]

Modulation of Inflammatory Mediators

While a controlled inflammatory response is essential for wound healing, a prolonged or excessive inflammatory phase can lead to delayed healing and chronic wounds.[10] This phase is characterized by the infiltration of neutrophils and macrophages, which release a variety of cytokines and growth factors.[14] Elevated levels of pro-inflammatory cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) are often found in non-healing wounds.[15] By reducing the microbial load and removing necrotic debris, Policresulen helps to resolve the inflammatory phase, likely downregulating the expression of these pro-inflammatory mediators and allowing the transition to the proliferative phase.[3][16]

Visualized Pathways and Workflows

The following diagrams illustrate the proposed mechanisms and experimental designs related to Policresulen's action.

Caption: Proposed mechanism of action of Policresulen in infected dermal wounds.[1]

Caption: Experimental workflow for evaluating Policresulen in a dermal infection model.[1]

Quantitative Analysis of Efficacy

The following tables provide a structured format for the presentation of quantitative data from experimental studies of Policresulen, based on the methodologies described in the literature.[1] Note: The values presented are illustrative placeholders, as the source documents describe the protocols and measurable outcomes rather than providing specific datasets.

Table 1: Wound Healing Efficacy of Policresulen in an Excisional Wound Model [1]

| Treatment Group | Day 3 (% Closure) | Day 7 (% Closure) | Day 14 (% Closure) | Re-epithelialization (Score) | Collagen Deposition (Score) |

| Vehicle Control | 15 ± 3% | 40 ± 5% | 75 ± 6% | 2.5 ± 0.5 | 2.1 ± 0.4 |

| Policresulen 1% | 25 ± 4% | 60 ± 5% | 95 ± 4% | 4.0 ± 0.3 | 3.8 ± 0.5 |

| Policresulen 2% | 30 ± 3% | 70 ± 6% | 99 ± 1% | 4.5 ± 0.2 | 4.2 ± 0.3 |

| Positive Control | 28 ± 5% | 65 ± 7% | 97 ± 3% | 4.2 ± 0.4 | 4.0 ± 0.4 |

Table 2: Antimicrobial Efficacy of Policresulen in a Dermal Infection Model [1]

| Treatment Group | Bacterial Load at 24h (log CFU/g) | Bacterial Load at 72h (log CFU/g) |

| Infected Control | 7.5 ± 0.4 | 7.8 ± 0.5 |

| Policresulen 1% | 5.2 ± 0.3 | 4.1 ± 0.2 |

| Policresulen 2% | 4.8 ± 0.2 | 3.5 ± 0.3 |

| Positive Control (Antibiotic) | 4.5 ± 0.4 | 3.1 ± 0.4 |

Detailed Experimental Protocols

The following protocols are designed to assess the efficacy of Policresulen in preclinical animal models.

Protocol 1: Non-Infected Excisional Wound Model[1]

-

1. Animal Model: Wistar or Sprague-Dawley rats, male, 8-10 weeks old. Housed individually to prevent wound disturbance.

-

2. Anesthesia and Wound Creation: Anesthetize the animal. Shave the dorsal thoracic region and disinfect the skin with 70% ethanol. Create a full-thickness excisional wound using a sterile 8mm biopsy punch.

-

3. Treatment Groups:

-

Group 1 (Control): Topical application of the vehicle (e.g., hydrogel base).

-

Group 2 (Policresulen 1%): Topical application of a 1% Policresulen gel.

-

Group 3 (Policresulen 2%): Topical application of a 2% Policresulen gel.

-

Group 4 (Positive Control): Topical application of a commercial wound healing agent.

-

-

4. Measurement of Wound Closure: On days 0, 3, 7, and 14, capture digital images of the wounds with a ruler for scale. Calculate the wound area using image analysis software (e.g., ImageJ). Determine the percentage of wound closure.

-

5. Histological Analysis: On day 14, euthanize the animals and excise the entire wound with a margin of healthy skin. Fix the tissue in 10% neutral buffered formalin, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) and Masson's Trichrome to evaluate re-epithelialization, granulation tissue formation, collagen deposition, and inflammation.

Protocol 2: Dermal Infection Model (S. aureus)[1]

-

1. Animal Model: BALB/c mice, female, 6-8 weeks old.

-

2. Bacterial Culture and Inoculation: Culture a clinical isolate of Methicillin-Resistant Staphylococcus aureus (MRSA) to mid-logarithmic phase. Anesthetize the mice and create a superficial abrasion or small full-thickness wound on the dorsal skin. Inoculate the wound with 10 µL of the bacterial suspension (1 x 10⁶ CFU/wound).

-

3. Treatment Groups:

-

Group 1 (Infected Control): No treatment.

-

Group 2 (Policresulen 1%): Topical application of a 1% Policresulen gel.

-

Group 3 (Policresulen 2%): Topical application of a 2% Policresulen gel.

-

Group 4 (Positive Control): Topical application of an appropriate antibiotic ointment (e.g., mupirocin).

-

-

4. Application of Treatment: Begin treatment 2 hours post-infection and continue once daily.

-

5. Assessment of Bacterial Load: At 24 and 72 hours post-treatment, euthanize a subset of animals from each group. Excise, weigh, and homogenize the wound tissue in sterile PBS. Perform serial dilutions and plate on appropriate agar to determine the number of viable bacteria (CFU/g of tissue).

Conclusion

Policresulen demonstrates a robust and multi-pronged approach to wound healing. Its primary actions of selective chemical debridement, broad-spectrum antimicrobial activity, and hemostasis create an ideal environment for the natural healing cascade to proceed efficiently.[1][3][4] By facilitating the removal of barriers to healing—such as necrotic tissue and infection—Policresulen supports key cellular processes, including fibroblast proliferation and re-epithelialization.[1][2] This leads to accelerated wound closure and tissue regeneration. The detailed protocols and visualized pathways provided in this guide offer a framework for further research into the specific molecular interactions and signaling modulations exerted by Policresulen. Future studies should aim to further elucidate the specific growth factor and cytokine pathways directly influenced by Policresulen to fully harness its therapeutic potential in wound care and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Policresulen - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Policresulen? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Oral chemical burns caused by topical application of policresulen: a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Policresulen to treat hypergranulation tissue around drainage tubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cuk.elsevierpure.com [cuk.elsevierpure.com]

- 8. Frontiers | Signaling pathways in cutaneous wound healing [frontiersin.org]

- 9. Clinical Application of Growth Factors and Cytokines in Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The importance of both fibroblasts and keratinocytes in a bilayered living cellular construct used in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Wound healing and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro wound healing activity of 1-hydroxy-5,7-dimethoxy-2-naphthalene-carboxaldehyde (HDNC) and other isolates of Aegle marmelos L.: Enhances keratinocytes motility via Wnt/β-catenin and RAS-ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory and wound healing activities of calophyllolide isolated from Calophyllum inophyllum Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cellular events and biomarkers of wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-inflammatory effects and possible mechanism of action of lupeol acetate isolated from Himatanthus drasticus (Mart.) Plumel - PMC [pmc.ncbi.nlm.nih.gov]

Policresulen: A Comprehensive Technical Guide to its Chemical Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Policresulen is a topical hemostatic and antiseptic agent, chemically defined as a polycondensation product of meta-cresolsulfonic acid and formaldehyde. Its therapeutic efficacy is attributed to its acidic nature and its ability to selectively coagulate necrotic or pathologically altered tissues. This technical guide provides an in-depth overview of the chemical synthesis and characterization of policresulen, designed for researchers, scientists, and professionals in drug development. The document outlines a plausible synthesis protocol derived from related patent literature, details various analytical techniques for its characterization, and presents this information in a structured format, including data tables and process diagrams, to facilitate understanding and application in a research and development setting.

Introduction

Policresulen is a polymeric substance with a variable molar mass, utilized in medicine for its antiseptic and hemostatic properties. It is the product of the polycondensation reaction between meta-cresolsulfonic acid and formaldehyde.[1][2] The resulting polymer is a complex mixture of oligomers of varying chain lengths. The primary mechanism of action of policresulen is its high acidity, which leads to the coagulation of proteins, thereby causing the selective devitalization and elimination of necrotic and pathological tissues while preserving healthy tissue.[1][2] This unique property makes it a valuable active pharmaceutical ingredient (API) in gynecology for the treatment of cervical erosion and vaginitis, as well as in dermatology for the management of wounds and ulcers.

This guide aims to provide a detailed technical overview of the chemical synthesis and characterization of policresulen, addressing the core requirements of scientific and research professionals.

Chemical Synthesis of Policresulen

The synthesis of policresulen involves a polycondensation reaction of meta-cresolsulfonic acid with formaldehyde. This reaction is typically acid-catalyzed, leading to the formation of methylene bridges between the aromatic rings of the cresolsulfonic acid monomers.

Reaction Scheme

The overall reaction can be represented as follows:

n (CH₃)(OH)C₆H₃(SO₃H) + (n-1) CH₂O → [-(CH₃)(OH)C₆H₂(SO₃H)-CH₂-]n-1-(CH₃)(OH)C₆H₃(SO₃H) + (n-1) H₂O

Experimental Protocol

The following protocol is a generalized procedure based on principles of phenol-formaldehyde resin synthesis and information from related patent literature. Optimization of these parameters is crucial for achieving the desired polymer characteristics.

Materials:

-

m-Cresol

-

Concentrated Sulfuric Acid (98%)

-

Formaldehyde solution (37% in water)

-

p-Toluenesulfonic acid (catalyst)

-

Sodium Hydroxide (for neutralization, if required)

-

Deionized water

Procedure:

-

Sulfonation of m-Cresol: In a reaction vessel equipped with a stirrer, thermometer, and a dropping funnel, place a measured quantity of m-cresol. Slowly add concentrated sulfuric acid dropwise while maintaining the temperature between 80-100°C. The molar ratio of sulfuric acid to m-cresol is typically in the range of 1:1 to 1.2:1. After the addition is complete, continue stirring at this temperature for 1-2 hours to ensure complete sulfonation.

-

Polycondensation: To the resulting m-cresolsulfonic acid, add the acid catalyst, such as p-toluenesulfonic acid (0.1-0.5% by weight of the reactants). Heat the mixture to 90-110°C.

-

Slowly add the formaldehyde solution to the reaction mixture over a period of 1-2 hours. The molar ratio of m-cresolsulfonic acid to formaldehyde is typically in the range of 1:0.8 to 1:1.

-

After the addition of formaldehyde, maintain the reaction temperature at 90-110°C and continue stirring for an additional 2-4 hours to allow the polycondensation to proceed. The viscosity of the reaction mixture will increase as the polymer chains grow.

-

Work-up and Purification: After the reaction is complete, the mixture can be cooled. The purification of policresulen can be achieved by precipitation. Add the reaction mixture to a large volume of a non-solvent, such as a concentrated salt solution or a suitable organic solvent, to precipitate the polymer.

-

The precipitated policresulen is then filtered, washed with deionized water to remove any unreacted monomers, catalyst, and other impurities.

-

The purified policresulen is then dried under vacuum at a temperature below 60°C to a constant weight.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of policresulen.

Chemical Characterization of Policresulen

A thorough characterization of policresulen is essential to ensure its quality, purity, and structural integrity. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are powerful techniques for the analysis of policresulen, particularly for identifying and quantifying related substances and impurities.

HPLC is a primary method for assessing the purity of policresulen and identifying related substances.

Experimental Protocol:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient elution is often employed. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate, adjusted to a specific pH) and an organic modifier (e.g., methanol or acetonitrile). The gradient program is optimized to achieve good separation of the main polymer peak from its impurities.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength of 280 nm is suitable for the aromatic chromophores in the policresulen structure.

-

Sample Preparation: A solution of policresulen is prepared in the mobile phase or a suitable solvent at a known concentration.

Data Presentation:

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.05 M KH₂PO₄ (pH 3.0) |

| Mobile Phase B | Methanol |

| Gradient | 0-20 min, 10-90% B |

| 20-25 min, 90% B | |

| 25-30 min, 90-10% B | |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 280 nm |

| Injection Volume | 20 µL |

TLC is a simpler and faster method for the qualitative analysis of policresulen and can be used for routine identity checks.

Experimental Protocol:

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase: A mixture of organic solvents, for example, ethyl acetate:methanol:ammonia (8:1:1, v/v/v).

-

Sample Application: A solution of policresulen in a suitable solvent (e.g., methanol) is spotted onto the TLC plate.

-

Development: The plate is developed in a saturated chromatography chamber.

-

Detection: The spots can be visualized under UV light at 254 nm or by staining with a suitable reagent (e.g., iodine vapor).

Data Presentation:

| Parameter | Value |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Ethyl acetate:Methanol:Ammonia (8:1:1) |

| Detection | UV light (254 nm) |

| Expected Rf | Varies depending on oligomer size |

Spectroscopic Methods

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable for the structural elucidation of policresulen.

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical structure of the polymer, including the aromatic protons, the methylene bridges, and the carbon skeleton.

Expected ¹H NMR Spectral Data:

-

Aromatic Protons: Signals in the region of 6.5-7.5 ppm. The splitting patterns will be complex due to the substitution on the aromatic rings.

-

Methylene Bridge Protons (-CH₂-): A broad signal is expected in the region of 3.5-4.5 ppm.

-

Methyl Protons (-CH₃): A signal around 2.0-2.5 ppm.

-

Hydroxyl Proton (-OH) and Sulfonic Acid Proton (-SO₃H): These protons are acidic and may exchange with deuterium in the solvent (if D₂O is used). Their signals can be broad and may appear over a wide chemical shift range.

Expected ¹³C NMR Spectral Data:

-

Aromatic Carbons: Signals in the region of 110-160 ppm.

-

Methylene Bridge Carbon (-CH₂-): A signal around 30-40 ppm.

-

Methyl Carbon (-CH₃): A signal around 15-25 ppm.

FTIR spectroscopy is used to identify the functional groups present in the policresulen molecule.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Measurement: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Expected FTIR Spectral Data:

| Wavenumber (cm⁻¹) | Assignment |

| 3600-3200 (broad) | O-H stretching (phenolic) |

| 3100-3000 | C-H stretching (aromatic) |

| 2960-2850 | C-H stretching (aliphatic -CH₂- and -CH₃) |

| 1610-1580 | C=C stretching (aromatic ring) |

| 1470-1430 | C-H bending (aliphatic -CH₂-) |

| 1260-1000 | S=O stretching (sulfonic acid) |

| 880-800 | C-H out-of-plane bending (aromatic) |

Characterization Workflow Diagram

Caption: Workflow for the chemical characterization of policresulen.

Mechanism of Action: A Physicochemical Perspective

The therapeutic effects of policresulen are not mediated by classical pharmacological signaling pathways involving specific receptors or enzymes. Instead, its action is primarily a result of its physicochemical properties.

-

Protein Coagulation: The high acidity of policresulen leads to the denaturation and coagulation of proteins. This effect is selective for necrotic and pathologically altered tissues, which have a lower pH and are more susceptible to coagulation.

-

Antimicrobial Effect: The low pH created by policresulen in the local environment is detrimental to the growth of a wide range of pathogenic microorganisms.

-

Hemostatic Effect: The coagulation of blood proteins at the site of application contributes to its hemostatic properties.

Due to this non-specific, chemically-driven mechanism, a classical signaling pathway diagram is not applicable.

Conclusion

This technical guide has provided a comprehensive overview of the chemical synthesis and characterization of policresulen. The synthesis, achieved through the polycondensation of m-cresolsulfonic acid and formaldehyde, yields a complex polymeric material. Its thorough characterization using a combination of chromatographic and spectroscopic techniques is paramount for ensuring its quality and efficacy as an active pharmaceutical ingredient. The information presented herein, including the generalized experimental protocols, data tables, and workflow diagrams, serves as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of policresulen. Further research to establish a standardized synthesis protocol and to fully elucidate the structure-activity relationship of different oligomeric fractions would be of significant value to the pharmaceutical field.

References

Policresulen's Impact on Vaginal Microbiota: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Policresulen is a topical antiseptic and hemostatic agent characterized by its high acidity and protein-coagulating properties. Its application in gynecology for treating conditions like cervicitis and vaginitis raises critical questions about its impact on the delicate vaginal microbiome. This technical guide provides a comprehensive overview of Policresulen's mechanism of action and its effects on vaginal microbiota, based on available scientific literature. While direct quantitative studies on its influence on the relative abundance of different microbial species are limited, this guide synthesizes the existing qualitative data, details relevant experimental protocols for future research, and presents visual diagrams of its mechanism and potential experimental workflows.

Introduction

The vaginal microbiome is a complex and dynamic ecosystem, predominantly composed of Lactobacillus species in healthy reproductive-age women. These lactobacilli maintain a low vaginal pH (typically between 3.5 and 4.5) by producing lactic acid, which is crucial for inhibiting the growth of pathogenic microorganisms and preventing infections such as bacterial vaginosis (BV) and vulvovaginal candidiasis (VVC).[1] Any therapeutic intervention in the vaginal environment must be evaluated for its potential to disrupt this protective microbial community.

Policresulen, a polycondensation product of metacresolsulfonic acid and formaldehyde, is utilized for its antimicrobial and tissue-regeneration properties.[2][3] This guide delves into the specifics of how Policresulen interacts with the vaginal microbiota, providing a resource for researchers and professionals in drug development.

Mechanism of Action

Policresulen's therapeutic effects are primarily driven by two interconnected mechanisms: its potent antiseptic activity and its selective coagulation of necrotic tissue.

-

Antiseptic Mechanism : The primary antimicrobial action of Policresulen stems from its high acidity, with a pH of approximately 0.6.[4] This extremely low pH creates a hostile environment for a broad spectrum of pathogens, including bacteria, fungi, and protozoa.[2][4] The acidic environment leads to the disruption of microbial cell membranes and the denaturation of essential proteins, resulting in microbial death.[2][4] This non-specific mode of action is considered to have a lower likelihood of inducing microbial resistance compared to traditional antibiotics that target specific metabolic pathways.[4]

-

Selective Coagulation : Policresulen selectively coagulates necrotic and pathologically altered tissues while leaving healthy tissue unaffected.[2][3] This is attributed to the differential protein content and structure of pathological versus healthy cells.[2] The denatured necrotic tissue forms a protective layer that is subsequently sloughed off, promoting the growth of healthy tissue underneath.[2]

A key characteristic of Policresulen is its reported selective antimicrobial action, which is said to eliminate common vaginal pathogens while preserving the endogenous Lactobacillus species (historically referred to as Döderlein bacilli), which are vital for maintaining a healthy vaginal ecosystem.[2]

Data on Microbiota Impact

Currently, there is a notable lack of publicly available quantitative data from studies using modern molecular methods like 16S rRNA gene sequencing to specifically assess the impact of Policresulen on the composition of the vaginal microbiota. The available information is largely qualitative.

Qualitative Effects on Vaginal Microbiota

The following table summarizes the reported qualitative effects of Policresulen on different components of the vaginal microbiota.

| Microbial Group | Reported Effect of Policresulen | Source(s) |

| Lactobacillus species | Preserved / Not affected | [2] |

| Pathogenic Bacteria (e.g., Gardnerella vaginalis) | Inhibited / Killed | [2] |

| Fungi (e.g., Candida albicans) | Inhibited / Killed | [2][5] |

| Protozoa (e.g., Trichomonas vaginalis) | Inhibited / Killed | [2] |

Clinical Trial Data

A randomized, double-blind, controlled clinical trial evaluating the efficacy and tolerance of Policresulen for the genitourinary syndrome of menopause provides some quantitative data on adverse effects, which can offer indirect insights into its impact on the vaginal microbiota.

| Adverse Effect | Policresulen Group (n=117) | Placebo Group (n=114) | p-value | Source(s) |

| Local burning sensation | 4.27% | 5.00% | 0.27 | [6] |

| Discharge of mucosal tissue fragments | 2.56% | 1.75% | 0.27 | [6] |

| Vaginal Candidiasis | 1.70% | 1.75% | 0.27 | [6] |

While not statistically significant, the occurrence of vaginal candidiasis in the treatment group suggests that under certain conditions, Policresulen use might lead to a microbial imbalance.[7]

Experimental Protocols

To address the gap in quantitative data, well-designed in-vitro and in-vivo studies are necessary. The following sections detail standardized protocols that can be adapted to investigate the impact of Policresulen on the vaginal microbiota.

In-Vitro Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of Policresulen that inhibits the visible growth of a specific microorganism.

Methodology:

-

Microorganism Preparation: Culture isolates of relevant vaginal bacteria (Lactobacillus crispatus, Lactobacillus iners, Gardnerella vaginalis) and fungi (Candida albicans) to the appropriate density (e.g., 1 x 10^8 CFU/mL).

-

Policresulen Dilution: Prepare serial 2-fold dilutions of Policresulen in a 96-well microplate using an appropriate growth medium as the diluent.

-

Inoculation: Add the prepared microbial suspension to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., anaerobically at 37°C for G. vaginalis for 24-48 hours).

-

Reading Results: The MIC is the lowest concentration of Policresulen in a well with no visible microbial growth.

Challenges: The high acidity of Policresulen can interfere with standard broth microdilution assays by inhibiting growth non-specifically and by precipitating proteins, which can obscure the visual determination of growth.[4] Careful design of controls is essential to distinguish between a specific antimicrobial effect and the effect of the low pH.

Clinical Study Protocol for Vaginal Microbiome Analysis

This protocol outlines a clinical study to assess the in-vivo effects of Policresulen on the vaginal microbiota using 16S rRNA gene sequencing.

Methodology:

-

Participant Recruitment: Recruit a cohort of women with a condition for which Policresulen is indicated (e.g., bacterial vaginosis).

-

Sample Collection: Collect vaginal swabs from participants at baseline (before treatment), during treatment, and at one or more follow-up time points after treatment completion.

-

DNA Extraction: Extract total bacterial DNA from the vaginal swabs using a standardized protocol for the Human Microbiome Project.

-

16S rRNA Gene Sequencing:

-

Amplify a specific hypervariable region of the 16S rRNA gene (e.g., V3-V4 region) using universal primers.

-

Perform high-throughput sequencing of the amplicons using a platform like Illumina MiSeq.

-

-

Bioinformatic Analysis:

-

Process the raw sequencing reads (quality filtering, chimera removal).

-

Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

-

Assign taxonomy to the OTUs/ASVs.

-

Analyze the microbial community composition, diversity (alpha and beta diversity), and changes in the relative abundance of specific taxa before, during, and after treatment.

-

-

Quantitative PCR (qPCR): To complement the sequencing data, perform qPCR to quantify the absolute abundance of key vaginal taxa, such as Lactobacillus crispatus, Lactobacillus iners, and Gardnerella vaginalis.[8]

Conclusion and Future Directions

Policresulen's mechanism of action, primarily its high acidity, provides a strong theoretical basis for its broad-spectrum antimicrobial activity. The assertion that it spares beneficial Lactobacillus species is a significant claim that, if substantiated by robust quantitative data, would position Policresulen as a valuable therapeutic agent that supports the maintenance of a healthy vaginal microbiome. However, the current body of evidence is insufficient to fully validate this claim.

Future research should prioritize conducting well-controlled clinical trials that employ modern, high-throughput sequencing techniques to elucidate the precise effects of Policresulen on the vaginal microbial community structure and function. Such studies will be instrumental in providing the quantitative data needed to fully understand the therapeutic potential and ecological impact of Policresulen in the vaginal environment. This will enable drug development professionals to make more informed decisions regarding its clinical applications and potential for new formulations.

References

- 1. Modifications in Vaginal Microbiota and Their Influence on Drug Release: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. What is Policresulen used for? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. mims.com [mims.com]

- 6. researchgate.net [researchgate.net]

- 7. What are the side effects of Policresulen? [synapse.patsnap.com]

- 8. biorxiv.org [biorxiv.org]

In Vitro Cytotoxicity of Policresulen: A Technical Guide on the Differential Effects on Healthy vs. Cancerous Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Policresulen is a topical hemostatic and antiseptic agent, a polycondensation product of meta-cresolsulfonic acid and phenol.[1] Its established mechanism of action involves the selective coagulation of necrotic or pathologically altered tissues, while reportedly leaving healthy tissue unaffected.[1] This selectivity is attributed to its highly acidic nature, which leads to the denaturation and precipitation of cellular proteins, a process known as coagulative necrosis.[1] While this property is leveraged for therapeutic benefits, it also underscores its inherent cytotoxic potential. Understanding the nuances of policresulen's cytotoxicity, particularly its differential effects on healthy versus cancerous cells, is crucial for exploring its potential applications in oncology and ensuring its safe clinical use.

This technical guide provides an in-depth exploration of the in vitro cytotoxicity of policresulen, focusing on the comparative effects on healthy and cancerous cell lines. Due to the limited availability of direct comparative studies on policresulen, this guide also delves into the broader context of the acidic tumor microenvironment and its role in mediating the selective cytotoxicity of acidic agents. The experimental protocols and data presented herein are designed to provide a framework for researchers to investigate the selective anticancer potential of policresulen and similar acidic compounds.

Proposed Mechanism of Selective Cytotoxicity

The selective action of policresulen against cancerous cells is hypothesized to be linked to the unique physiological characteristics of the tumor microenvironment. Cancer cells often exhibit a higher metabolic rate compared to normal cells, leading to increased production of acidic metabolites such as lactic acid. This results in a localized acidic microenvironment (acidosis) within the tumor.[2] It is proposed that cancer cells, already existing in an acidic milieu, are more susceptible to further acid-induced stress from an external agent like policresulen. In contrast, healthy cells in a physiologically neutral pH environment may have a higher threshold for acid-induced cytotoxicity.

This guide will explore the experimental methodologies required to test this hypothesis and elucidate the underlying signaling pathways that may be differentially activated in healthy versus cancerous cells upon exposure to acidic stress.

Quantitative Cytotoxicity Data

While specific comparative IC50 values for policresulen across a wide range of healthy and cancerous cell lines are not extensively documented in publicly available literature, the following tables present a hypothetical yet representative summary of expected outcomes from in vitro cytotoxicity assays. These tables are structured to facilitate the comparison of policresulen's cytotoxic effects and to guide the design of future experimental studies.

Table 1: Hypothetical IC50 Values of Policresulen on Various Cell Lines

| Cell Line | Cell Type | Tissue Origin | Hypothetical IC50 (µg/mL) after 48h |

| Cancerous Cells | |||

| MCF-7 | Breast Adenocarcinoma | Breast | 150 |

| HeLa | Cervical Adenocarcinoma | Cervix | 175 |

| A549 | Lung Carcinoma | Lung | 200 |

| HepG2 | Hepatocellular Carcinoma | Liver | 180 |

| Healthy Cells | |||

| hFOB 1.19 | Osteoblast | Bone | > 500 |

| MRC-5 | Lung Fibroblast | Lung | > 500 |

| HUVEC | Endothelial | Umbilical Vein | > 500 |

Table 2: Hypothetical Percentage of Apoptosis and Necrosis Induced by Policresulen (200 µg/mL) after 24h

| Cell Line | Cell Type | % Early Apoptosis | % Late Apoptosis | % Necrosis |

| Cancerous Cells | ||||

| MCF-7 | Breast Adenocarcinoma | 25 | 15 | 10 |

| HeLa | Cervical Adenocarcinoma | 20 | 18 | 12 |

| Healthy Cells | ||||

| MRC-5 | Lung Fibroblast | < 5 | < 2 | < 3 |

Experimental Protocols

Detailed methodologies for key in vitro cytotoxicity assays are provided below. These protocols serve as a foundation and can be adapted based on specific cell types and experimental conditions.

Cell Viability Assays

4.1.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[1]

-

Policresulen Treatment: Prepare serial dilutions of policresulen in serum-free or low-serum medium. Remove the culture medium and add 100 µL of the policresulen dilutions to the respective wells. Include vehicle and blank controls.[1]

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

-

MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well.[1]

-

Incubation with MTT: Incubate for 2-4 hours at 37°C, protected from light.[1]

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

4.1.2 LDH (Lactate Dehydrogenase) Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[1]

-

LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[1]

-

Incubation: Incubate for 30 minutes at room temperature, protected from light.[1]

-

Stop Reaction: Add 50 µL of the stop solution to each well.[1]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with policresulen as described previously.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and PI staining solutions and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow for assessing policresulen's cytotoxicity and a proposed signaling pathway for acid-induced cell death.

Caption: Experimental workflow for assessing the cytotoxicity of policresulen.

Caption: Proposed signaling pathway for acid-induced apoptosis.

Conclusion and Future Directions

While direct evidence for the selective cytotoxicity of policresulen against cancer cells is limited, its acidic nature provides a strong rationale for such an effect, primarily due to the inherent acidic microenvironment of tumors. The experimental protocols and conceptual frameworks presented in this technical guide offer a robust starting point for researchers to systematically investigate this hypothesis.

Future research should focus on:

-

Comprehensive Cell Line Screening: Evaluating the cytotoxicity of policresulen across a broad panel of cancer cell lines from different tissue origins and a corresponding set of healthy primary cells or non-cancerous cell lines.

-

Mechanistic Studies: Elucidating the precise molecular signaling pathways activated by policresulen-induced acidic stress in both healthy and cancerous cells. This should include an analysis of key apoptotic proteins (e.g., Bcl-2 family members, caspases) and cell cycle regulators.

-

In Vivo Studies: Validating the in vitro findings in preclinical animal models of cancer to assess the therapeutic potential and safety profile of policresulen.

By addressing these research gaps, a clearer understanding of policresulen's cytotoxic profile will emerge, potentially paving the way for its novel application in cancer therapy.

References

Policresulen's Interaction with Extracellular Matrix Proteins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction